1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid is a compound with the molecular formula C9H10BrN3O2. It is a derivative of pyrrolidine and pyrimidine, featuring a bromine atom at the 5-position of the pyrimidine ring. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
The synthesis of 1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid typically involves the reaction of 5-bromopyrimidine with pyrrolidine-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent like 1-methylpyrrolidin-2-one (NMP), followed by heating the mixture to around 80°C under a nitrogen atmosphere. After the reaction, the product is purified through column chromatography.
Chemical Reactions Analysis
1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid can be compared with similar compounds, such as:
5-Bromopyrimidine-2-carboxylic acid: Lacks the pyrrolidine ring, making it less versatile in certain applications.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Contains a piperidine ring instead of a pyrrolidine ring, which may affect its binding properties and biological activity.
(5-Bromopyrimidin-2-yl)methanamine:
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O2/c10-6-4-11-9(12-5-6)13-3-1-2-7(13)8(14)15/h4-5,7H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRPBXHVVATYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=N2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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